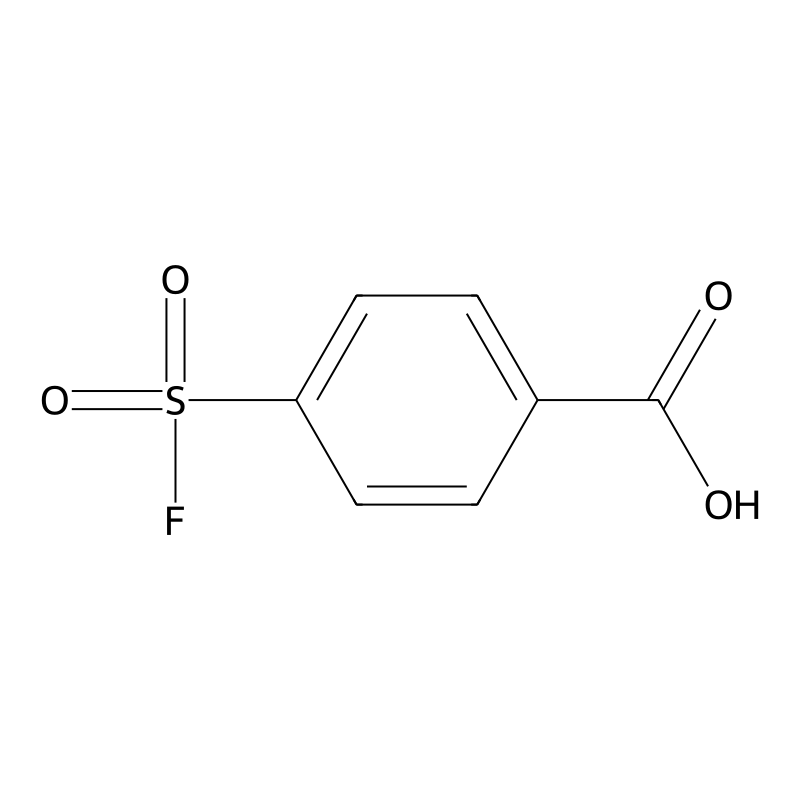

4-(Fluorosulfonyl)benzoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Glutathione S-transferase (GST) Inactivation

4-(Fluorosulfonyl)benzoic acid is a research tool used to study glutathione S-transferases (GSTs), a family of enzymes found in many organisms. These enzymes play a role in detoxification by binding to harmful substances and making them easier to eliminate from the body.

Specifically, 4-(fluorosulfonyl)benzoic acid acts as a substrate analogue for certain GSTs. This means it has a similar structure to a natural substrate (a molecule the enzyme normally binds to) but with a key difference. In this case, the key difference is the presence of a fluorosulfonyl group, which can inactivate the enzyme through a process called time-dependent inhibition.

Studies have shown that 4-(fluorosulfonyl)benzoic acid can inactivate the 4-4 isozyme of rat liver GST in a time-dependent manner []. This property has been used to investigate the structure and function of GSTs, as well as their role in detoxification processes.

Affinity Labeling

Another application of 4-(fluorosulfonyl)benzoic acid is in affinity labeling. This technique involves attaching a molecule (like 4-(fluorosulfonyl)benzoic acid) to a specific protein (like a GST) to identify and isolate it.

The fluorosulfonyl group of 4-(fluorosulfonyl)benzoic acid can form a covalent bond with the active site of certain GSTs, allowing it to act as an affinity label. This has been used to isolate and characterize dimeric pig lung pi class glutathione S-transferase [].

4-(Fluorosulfonyl)benzoic acid is a chemical compound with the molecular formula C7H5FO4S and a molecular weight of 204.18 g/mol. It is classified as a xenobiotic substrate analogue and is characterized by the presence of a fluorosulfonyl group attached to the para position of a benzoic acid moiety. This compound is known for its unique reactivity, particularly in biological systems, where it serves as an affinity label for enzymes such as glutathione S-transferase .

The primary reaction involving 4-(Fluorosulfonyl)benzoic acid is its interaction with glutathione S-transferase. When incubated with this enzyme, it leads to a time-dependent inactivation, demonstrating its potential as an affinity label. This reaction is significant for understanding enzyme mechanisms and for the development of enzyme inhibitors . Additionally, the compound may participate in nucleophilic substitution reactions due to the electrophilic nature of the fluorosulfonyl group, allowing it to react with nucleophiles such as amines and thiols .

4-(Fluorosulfonyl)benzoic acid exhibits notable biological activity, particularly in its role as an affinity label for dimeric pig lung glutathione S-transferase. This interaction allows researchers to study the enzyme's function and structure by covalently modifying specific amino acids within the active site. The compound's ability to selectively inhibit this enzyme class makes it a valuable tool in biochemical research .

The synthesis of 4-(Fluorosulfonyl)benzoic acid typically involves several steps, including:

- Starting Materials: The synthesis often begins with benzoic acid or its derivatives.

- Fluorosulfonation: The introduction of the fluorosulfonyl group can be achieved through reaction with sulfur tetrafluoride (SF4) or other fluorosulfonating agents.

- Purification: Following synthesis, the product is purified using techniques such as crystallization or chromatography to obtain the desired purity level .

4-(Fluorosulfonyl)benzoic acid has several applications in scientific research:

- Affinity Labeling: Used extensively in studies involving glutathione S-transferase to investigate enzyme mechanisms and interactions.

- Chemical Probes: Serves as a chemical probe in studies aimed at understanding drug metabolism and detoxification processes.

- Synthetic Chemistry: Acts as an intermediate in the synthesis of other fluorinated compounds and pharmaceuticals .

Interaction studies involving 4-(Fluorosulfonyl)benzoic acid primarily focus on its binding characteristics with glutathione S-transferase. Research indicates that this compound can selectively bind to specific isoforms of the enzyme, leading to insights into substrate specificity and enzyme kinetics. These studies are crucial for developing targeted therapies that can modulate enzyme activity in various diseases .

Several compounds share structural similarities with 4-(Fluorosulfonyl)benzoic acid, including:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| Benzenesulfonic acid | Sulfonic group attached to benzene | Commonly used in industrial applications |

| 4-Methylbenzenesulfonic acid | Methyl group at para position | Used as a surfactant and in dye manufacturing |

| 4-Chlorobenzoic acid | Chlorine substituent at para position | Used in pharmaceuticals and agrochemicals |

Uniqueness: What sets 4-(Fluorosulfonyl)benzoic acid apart is its fluorosulfonyl group, which enhances its electrophilicity compared to other sulfonated compounds. This feature allows it to act effectively as an affinity label for specific enzymes, making it particularly valuable in biochemical research .

4-(Fluorosulfonyl)benzoic acid (C₇H₅FO₄S) is a versatile chemical compound with significant applications in organic synthesis and chemical biology [3]. The conventional synthesis of this compound typically involves a series of sulfonation and fluorination reactions that transform benzoic acid derivatives into the target molecule [1] [2]. These traditional pathways have been extensively studied and optimized over decades to improve yields and reaction efficiency [4].

Balz-Schiemann Reaction Approach

The Balz-Schiemann reaction represents one of the fundamental approaches for introducing fluorine into aromatic compounds [16]. This reaction transforms primary aromatic amines to aryl fluorides via diazonium tetrafluoroborate intermediates and has been successfully applied to synthesize 4-fluorobenzoic acid, which serves as a precursor for further sulfonation [16] [9]. The reaction proceeds through the following key steps:

- Formation of a diazonium salt from the corresponding aniline derivative

- Conversion to a tetrafluoroborate salt

- Thermal or photochemical decomposition to yield the fluorinated product [9] [16]

While this approach provides access to fluorinated benzoic acids, subsequent sulfonation is required to introduce the fluorosulfonyl group at the para position [9].

Direct Sulfonation-Fluorination Methods

Direct sulfonation of benzoic acid followed by fluorination represents another conventional pathway [10]. This approach typically involves:

- Sulfonation of benzoic acid using chlorosulfonic acid or sulfur trioxide to form 4-(chlorosulfonyl)benzoic acid

- Conversion of the chlorosulfonyl group to a fluorosulfonyl moiety using appropriate fluorinating agents [4]

The sulfonation step is typically conducted at elevated temperatures (130-140°C) with chlorosulfonic acid serving as both the reagent and solvent [10]. The reaction proceeds through the formation of a pyrosulfonic acid intermediate, which then undergoes further transformations to yield the desired sulfonated product [10].

Multi-Step Synthesis via Sulfonyl Chloride Intermediates

A well-established multi-step approach involves the synthesis of 4-(chlorosulfonyl)benzoic acid as a key intermediate . This compound can be prepared through chlorosulfonation of potassium sulfobenzoate using chlorosulfonic acid, typically yielding 87% of the isolated product . The subsequent conversion to the fluorosulfonyl derivative can be achieved through various methods:

- Treatment with potassium fluoride in acetone

- Reaction with ammonium fluoride under reflux conditions

- Utilization of nucleophilic fluoride sources under controlled conditions [1] [18] [19]

The following table summarizes the key conventional synthetic methods and their typical reaction conditions:

| Method | Key Reagents | Temperature (°C) | Reaction Time | Typical Yield (%) |

|---|---|---|---|---|

| Chlorosulfonation-Fluorination | Chlorosulfonic acid, KF | 130-140 | 6-8 hours | 85-90 |

| p-TsCl Oxidation | Chromium(VI) oxide, KF | 40 | 2-3 hours | 55-60 |

| Thionyl Chloride Method | 4-Sulfobenzoic acid, SOCl₂, KF | 80 | 4 hours | 80-90 |

| Balz-Schiemann Derivative | Diazonium salt, HBF₄ | >100 | 1-2 hours | 70-75 |

These conventional methods, while effective, often require harsh reaction conditions, extended reaction times, and generate significant waste streams [10] [15].

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful technique for the preparation of various organic compounds, including sulfonyl fluorides [18]. This approach offers significant advantages over conventional heating methods, including reduced reaction times, improved yields, and enhanced selectivity [20] [26].

Principles and Advantages of Microwave Synthesis

Microwave irradiation provides several distinct advantages for the synthesis of 4-(Fluorosulfonyl)benzoic acid:

- Direct and uniform heating of reaction mixtures

- Selective activation of polar molecules

- Reduction in side reactions due to shorter reaction times

- Enhanced reaction rates through specific microwave effects [26] [20]

Comparative studies between conventional and microwave-assisted synthesis have consistently demonstrated that microwave methods lead to higher yields within significantly shorter reaction times [26]. This is particularly valuable for the synthesis of complex molecules like 4-(Fluorosulfonyl)benzoic acid, where multiple reaction steps are involved [18] [19].

Microwave Protocols for Sulfonation-Fluorination

A notable microwave-assisted protocol for the synthesis of 4-(Fluorosulfonyl)benzoic acid involves the conversion of ethyl 4-((fluorosulfonyl)oxy)benzoate to the corresponding acid [12]. The procedure involves:

- Suspension of ethyl 4-((fluorosulfonyl)oxy)benzoate in 1M HCl

- Microwave heating to 100°C

- Isolation of the product through precipitation and recrystallization [12]

This method has been reported to yield 4-((fluorosulfonyl)oxy)benzoic acid in 91% yield, demonstrating the efficiency of microwave-assisted protocols [12].

Microwave Synthesis of Sulfonyl Fluoride Precursors

Another significant microwave-assisted approach involves the conversion of bromides to sodium sulfonates, which serve as precursors for sulfonyl chlorides and subsequently sulfonyl fluorides [18] [19]. This method employs:

- Microwave heating (160°C) of bromide and sodium sulfite in a THF:EtOH:H₂O mixture

- Short reaction time (15 minutes)

- Conversion of the resulting sulfonates to sulfonyl chlorides using thionyl chloride

- Transformation to sulfonyl fluorides using ammonium fluoride [18] [19]

The following table compares conventional and microwave-assisted synthesis of sulfonyl fluoride precursors:

| Precursor | Conventional Method | Microwave Method | ||

|---|---|---|---|---|

| Reaction Time (h) | Yield (%) | Reaction Time (min) | Yield (%) | |

| Phenylalkyl sulfonyl chlorides | 24 | 19-23 | 15 | 60-65 |

| Benzyloxy substituted phenylheptyl sulfonyl chlorides | 24 | 38-40 | 15 | 50-52 |

| Other sulfonyl chlorides | 24-48 | 30-45 | 15 | 44-65 |

These results clearly demonstrate the significant advantages of microwave-assisted synthesis in terms of both reaction time and yield [18] [19].

Green Chemistry Approaches for Scalable Production

The development of environmentally benign and sustainable methods for the synthesis of 4-(Fluorosulfonyl)benzoic acid represents an important area of research [15] [14]. Green chemistry approaches aim to minimize waste generation, reduce energy consumption, and utilize safer reagents while maintaining or improving reaction efficiency [15] [27].

Electrochemical Synthesis Methods

Electrochemical approaches offer promising green alternatives for the synthesis of sulfonyl fluorides [14]. These methods typically involve:

- Anodic oxidation of thiols or disulfides

- Reaction with nucleophilic fluoride sources

- Formation of sulfonyl fluorides through controlled oxidation processes [14]

A notable advantage of electrochemical methods is the avoidance of stoichiometric oxidants, as the oxidation is achieved through electron transfer at the electrode surface [14]. Additionally, these approaches often utilize readily available, safe, and cost-efficient fluoride sources such as potassium fluoride [14] [15].

Sustainable Reagents and Solvents

Green chemistry approaches for the synthesis of 4-(Fluorosulfonyl)benzoic acid also focus on the use of more sustainable reagents and solvents [15] [27]. These include:

- Replacement of hazardous fluorinating agents with safer alternatives

- Utilization of green solvents such as water, ethanol, or their mixtures

- Development of solvent-free or reduced-solvent protocols

- Implementation of catalytic rather than stoichiometric reagents [15] [27]

Recent developments have demonstrated that sulfonyl fluorides can be efficiently synthesized using SHC5 (a safer reagent) and potassium fluoride, resulting in a green synthesis process with non-toxic by-products [15]. This approach aligns with sustainable development goals and offers a more environmentally friendly alternative to conventional methods [15].

Scalable Production Methods

Scaling up the synthesis of 4-(Fluorosulfonyl)benzoic acid presents several challenges, particularly when implementing green chemistry principles [27]. However, several approaches have been developed to address these challenges:

- Continuous-flow chlorosulfonation processes that optimize reagent usage and heat transfer

- Catalytic systems that enhance reaction selectivity and reduce waste generation

- Integration of microreactor-based flow systems for photocatalytic and liquid-gas phase reactions [27] [15]

The following table compares different green chemistry approaches for the scalable production of sulfonyl fluorides:

| Approach | Key Features | Environmental Benefits | Scalability Potential |

|---|---|---|---|

| Electrochemical Synthesis | Avoids stoichiometric oxidants, uses KF as fluoride source | Reduced waste, safer reagents | Moderate to high |

| Sustainable Reagent Systems | Uses SHC5 and KF, produces only NaCl and KCl as byproducts | Non-toxic byproducts, safer handling | High |

| Continuous-Flow Processes | Optimized heat and mass transfer, reduced reaction times | Improved energy efficiency, reduced solvent usage | Very high |

| Catalytic Systems | Addition of catalysts like ferrous sulfate (0.5-1 wt%) | Reduced reaction time, improved selectivity | High |

Industrial production of 4-(Fluorosulfonyl)benzoic acid has been optimized through continuous reactors with carefully controlled parameters . These systems typically operate at temperatures of 130-140°C with residence times of 2-3 hours and utilize 3.5 equivalents of chlorosulfonic acid . The addition of catalysts such as ferrous sulfate has been shown to reduce reaction time by 30% while improving selectivity .

XLogP3

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive